1H-1-Benzazepine-2,5-dione, 3-methoxy-
CAS No.: 52280-65-6
Cat. No.: VC14265978
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52280-65-6 |
|---|---|
| Molecular Formula | C11H9NO3 |
| Molecular Weight | 203.19 g/mol |
| IUPAC Name | 3-methoxy-1H-1-benzazepine-2,5-dione |
| Standard InChI | InChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14) |
| Standard InChI Key | ITSMDHXJQRRVKG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=O)C2=CC=CC=C2NC1=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
1H-1-Benzazepine-2,5-dione, 3-methoxy- features a seven-membered azepine ring fused to a benzene moiety, with ketone groups at positions 2 and 5 and a methoxy substituent at position 3. This configuration confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The IUPAC name 3-methoxy-1H-1-benzazepine-2,5-dione reflects its substitution pattern and functional groups.
Molecular Descriptors
Key molecular identifiers include:
| Property | Value |
|---|---|
| CAS No. | 52280-65-6 |
| Molecular Formula | |
| Molecular Weight | 203.19 g/mol |
| InChI | InChI=1S/C11H9NO3/c1-15-10-6-9(13)7-4-2-3-5-8(7)12-11(10)14/h2-6H,1H3,(H,12,14) |
| SMILES | COC1=CC(=O)C2=CC=CC=C2NC1=O |
The planar benzazepine core and electron-withdrawing ketones create a polarized structure, while the methoxy group enhances solubility and modulates electronic density.
Synthetic Methodologies
Intramolecular Friedel-Crafts Acylation
A pivotal synthesis route involves N,N-substituted maleamic acids as precursors. Tsolomiti et al. demonstrated that treating maleamic acid chlorides with anhydrous induces an intramolecular Friedel-Crafts reaction, cyclizing the substrate into the benzazepine-dione scaffold (57–76% yield) . This method advantages simplicity and commercial availability of starting materials, such as maleic anhydride and secondary amines.
Schmidt Reaction and Diels-Alder Approaches
Alternative strategies employ Schmidt reactions on substituted naphthalene-1,4-diones, prepared via Diels-Alder cycloadditions between 2-methoxybenzoquinones and butadienes . Subsequent demethylation yields hydroxylated analogs, though the 3-methoxy derivative retains stability under these conditions.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Starting Materials | Yield (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | Maleamic acids | 57–76 | Scalable, mild conditions |
| Schmidt Reaction | Naphthalene-1,4-diones | 40–65 | Access to diverse analogs |
Friedel-Crafts acylation excels in efficiency, whereas Schmidt reactions enable structural diversification .
Biological Activity and Mechanistic Insights
NMDA Receptor Glycine Site Antagonism
Structural analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione exhibit potent antagonism at NMDA receptor glycine sites, as evidenced by -MK801 and -DCKA binding assays . The 3-methoxy variant’s electron-donating group may enhance binding affinity by stabilizing interactions with receptor residues, though direct evidence remains pending.
Anticonvulsant Properties
Benzazepine derivatives bearing dimethoxybenzene moieties demonstrate anticonvulsant activity in murine models, likely via modulation of voltage-gated ion channels . The 3-methoxy group’s role in pharmacokinetics—such as blood-brain barrier penetration—warrants further investigation.
Pharmacological Applications and Research Frontiers
Central Nervous System Disorders
Patent filings highlight benzazepine derivatives as candidates for treating Alzheimer’s disease and epilepsy, leveraging their NMDA antagonism and neuroprotective effects . The 3-methoxy group’s metabolic stability may prolong half-life in vivo, though toxicity profiles remain uncharacterized.
Prodrug Development
Prodrug strategies targeting the 3-methoxy group—such as ester hydrolysis or oxidative demethylation—could enhance bioavailability. Current research focuses on conjugating the dione moiety with hydrophilic carriers to improve solubility .
Structural Optimization
QSAR studies emphasize the importance of the methoxy group’s position and the azepine ring’s conformation. Computational modeling predicts that substituting the benzene ring with halogens could augment binding to enzymatic targets .
Challenges and Future Directions
Synthetic Limitations
Despite advances, low yields in multi-step sequences and regioselectivity issues during cyclization persist. Catalytic asymmetric synthesis remains underexplored, limiting access to enantiopure derivatives .
Unanswered Pharmacological Questions
The compound’s in vivo efficacy, toxicity, and metabolic pathways are poorly understood. In vitro assays using neuronal cell lines and microsomal stability studies are critical next steps.
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